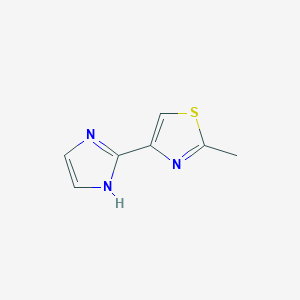
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazole family, which is known for its diverse biological activities.
Mechanism Of Action
The mechanism of action of 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes. For example, the compound has been shown to inhibit the growth of various bacterial and fungal strains by targeting the cell wall synthesis and membrane integrity.
Biochemical And Physiological Effects
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound possesses significant antioxidant and anti-inflammatory properties. Additionally, the compound has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole in lab experiments is its high purity and stability. Additionally, the compound is readily available and can be synthesized using relatively simple methods. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are various future directions for the study of 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole. One of the most promising directions is in the development of new antimicrobial and antifungal agents based on the structure of this compound. Additionally, the compound's potential use as a fluorescent probe for metal ion detection in biological systems warrants further investigation. Finally, the compound's potential use as an anticancer agent requires further in vivo studies to assess its efficacy and safety.
Conclusion:
In conclusion, 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole is a heterocyclic compound that has significant potential in various fields of scientific research. Its diverse biological activities and relative ease of synthesis make it an attractive target for further investigation. However, further studies are required to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole can be achieved through various methods. One of the most common methods involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 1,2-diaminobenzene in the presence of a dehydrating agent. Another method involves the reaction of 2-methyl-4-thiocyanato-1,3-thiazole with 1,2-diaminobenzene in the presence of a base. Both methods yield high purity and yield of the compound.
Scientific Research Applications
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to possess significant antimicrobial, antifungal, and anticancer properties. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
CAS RN |
127942-32-9 |
|---|---|
Product Name |
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole |
Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H7N3S/c1-5-10-6(4-11-5)7-8-2-3-9-7/h2-4H,1H3,(H,8,9) |
InChI Key |
QDNKHSKAIOANDS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=NC=CN2 |
Canonical SMILES |
CC1=NC(=CS1)C2=NC=CN2 |
synonyms |
4-(1H-IMIDAZOL-2-YL)-2-METHYL-THIAZOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



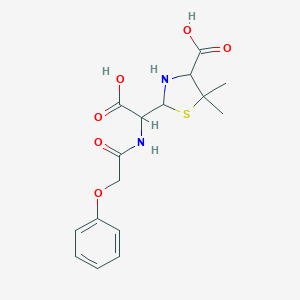
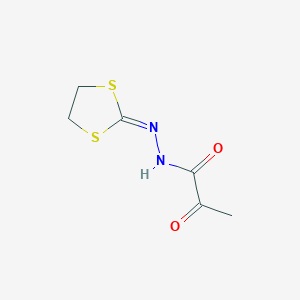

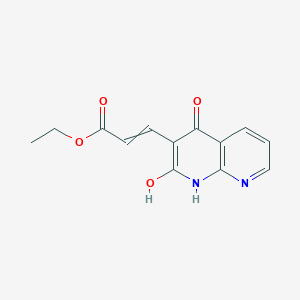
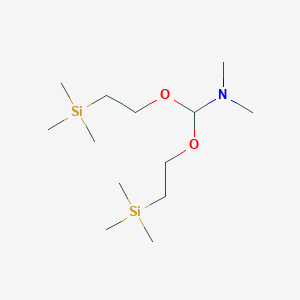
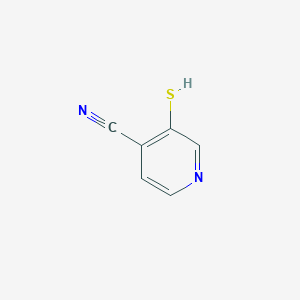

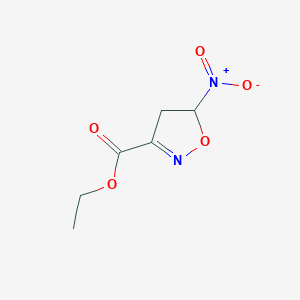

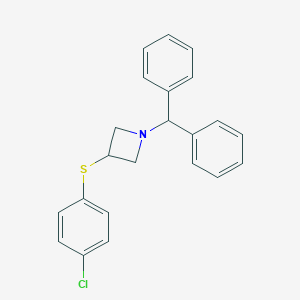
![(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol](/img/structure/B138548.png)

![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)